3,3-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide
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Overview
Description
3,3-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Butanamide Group: The butanamide group can be introduced through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline ring to introduce various functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: NaBH4 or LiAlH4, ethanol or THF, reflux.
Substitution: Halogenating agents (e.g., NBS), nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3,3-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler quinoline derivative with similar core structure but lacking the butanamide group.
4-Hydroxyquinoline: A hydroxylated quinoline derivative with distinct biological activities.
2-Methylquinoline: A methylated quinoline derivative with different substitution patterns.
Uniqueness
3,3-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)butanamide is unique due to its specific substitution pattern and the presence of the butanamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
3,3-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)butanamide |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)10-14(19)17-12-6-7-13-11(9-12)5-8-15(20)18(13)4/h6-7,9H,5,8,10H2,1-4H3,(H,17,19) |
InChI Key |
IVZZHNPQHWGULC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)C |
Origin of Product |
United States |
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